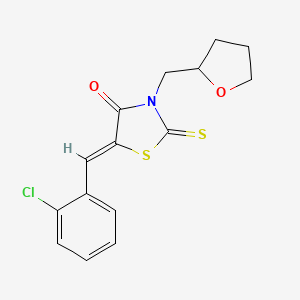![molecular formula C15H16N8O B12174868 N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12174868.png)
N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide” is a complex organic compound that features a combination of pyridine, tetrazolo[1,5-b]pyridazine, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrazolo[1,5-b]pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyridine moiety: This step might involve coupling reactions such as Suzuki or Heck coupling.
Formation of the piperidine ring: This can be synthesized through reductive amination or other ring-forming reactions.
Final assembly: The final step would involve coupling the piperidine ring with the tetrazolo[1,5-b]pyridazine and pyridine moieties under suitable conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques such as crystallization, chromatography, or distillation.
Scalability: Ensuring the process can be scaled up from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
“N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide analogs: Compounds with slight modifications in the structure.
Other tetrazolo[1,5-b]pyridazine derivatives: Compounds with different substituents on the tetrazolo[1,5-b]pyridazine ring.
Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and ring systems, which might confer unique biological or chemical properties.
Properties
Molecular Formula |
C15H16N8O |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-pyridin-3-yl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C15H16N8O/c24-15(17-12-4-1-7-16-9-12)11-3-2-8-22(10-11)14-6-5-13-18-20-21-23(13)19-14/h1,4-7,9,11H,2-3,8,10H2,(H,17,24) |
InChI Key |
AMIIIHUBNCOWTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(2-methoxybenzyl)propanamide](/img/structure/B12174785.png)

![2-[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12174788.png)
![2-bromo-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12174791.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-4-phenylbutanamide](/img/structure/B12174797.png)
![Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12174799.png)
![1-cyclopentyl-6-methyl-N-(2-methylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12174805.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B12174806.png)
![N-(1H-indol-5-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12174813.png)


![N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12174843.png)

![N-cyclopentyl-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B12174863.png)
